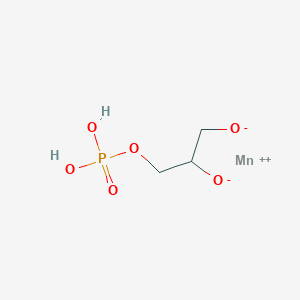
Hydroxyapatite
Overview
Description
It is a major component and essential ingredient of normal bone and teeth, making up to 70% of human bone by weight . Durapatite is also found in phosphate rock and is used in various applications due to its biocompatibility and bioactivity.
Mechanism of Action
Target of Action
Hydroxyapatite (HAp) is a member of the calcium apatite family and is known for its resemblance to the natural bone in both structure and chemical composition . Its primary targets are the bone tissues and teeth, where it plays a crucial role in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems .
Mode of Action
The mode of action of HAp is multifaceted. In the context of bone health, HAp attaches to this compound binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with HAp, the HAp released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This interaction reduces osteoclast activity and promotes osteoblast activity, contributing to bone tissue regeneration .
Biochemical Pathways
HAp influences several biochemical pathways. It serves as a source of calcium and phosphate ions under acidic conditions and forms an interface between HAp particles and the enamel . This interaction triggers a series of solution-mediated rate processes that enable ions to move away from the dissolving amorphous calcium phosphate (ACP) before the onset of HAp nucleation . This process is crucial for the conversion of ACP to HAp .
Pharmacokinetics
The pharmacokinetics of HAp, particularly in the context of drug delivery, is an area of active research. HAp nanoparticles have been used as drug carriers, with their size, shape, and ionic substitution tailored through different synthesis techniques . These properties can influence the drug loading, release, and bioavailability of the encapsulated drugs .
Result of Action
The result of HAp’s action is primarily observed at the cellular level. In bone tissue, HAp contributes to the regeneration process by inhibiting osteoclast activity and promoting osteoblast activity . In drug delivery systems, HAp nanoparticles can enhance the cellular uptake of drugs, leading to increased in-vitro cytotoxicity in targeted cells .
Action Environment
The action of HAp is influenced by various environmental factors. For instance, the mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . This environment results in the formation of calcium-deficient this compound (CDHA) due to calcium vacancy defects . The pH of the environment also influences the Ca/P ratio of CDHA . These factors highlight the importance of the physiological environment in determining the action, efficacy, and stability of HAp.
Biochemical Analysis
Biochemical Properties
Hydroxyapatite plays a crucial role in biochemical reactions, particularly in the context of bone metabolism. It interacts with various biomolecules, including enzymes and proteins, to facilitate bone growth and remodeling . For instance, this compound can attach proteins and generate regulated apatite structures to promote the basic structure of bone and other tissues .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion and proliferation . In addition, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the osteogenic differentiation capacity of bone marrow stem cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For instance, it can bind to proteins, inhibit or activate enzymes, and induce changes in gene expression . Furthermore, this compound can be internalized by cells via endocytosis, where it dissolves and releases calcium ions for the formation of mineralized nodules .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound promoting significant bone formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, ossein-hydroxyapatite has been used in studies for up to four years without safety issues, while microcrystalline this compound has been used for up to one year .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound can trigger a metabolic shift from glycolysis to oxidative phosphorylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This compound can be localized within specific subcellular compartments. For instance, it has been found that nano-scale this compound can be internalized by osteoblasts and incorporated into the lysosomes . This subcellular localization can affect the activity or function of this compound, influencing processes such as mineralization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Durapatite can be synthesized through several methods:
Wet Chemical Precipitation: This involves the reaction of calcium nitrate with ammonium phosphate in an aqueous solution, followed by the addition of ammonium hydroxide to maintain a basic pH.
Biomimetic Deposition: This method mimics natural bone formation processes, using simulated body fluid to deposit durapatite onto substrates.
Electrodeposition: This technique involves the electrochemical deposition of durapatite onto conductive substrates from a solution containing calcium and phosphate ions.
Industrial Production Methods
In industrial settings, durapatite is often produced by:
High-Temperature Solid-State Reactions: This involves heating a mixture of calcium phosphate and calcium hydroxide at high temperatures to form durapatite.
Hydrothermal Synthesis: This method uses high-pressure and high-temperature conditions to crystallize durapatite from aqueous solutions containing calcium and phosphate ions.
Chemical Reactions Analysis
Durapatite undergoes various chemical reactions, including:
Acid-Base Reactions: Durapatite reacts with acids to form soluble calcium and phosphate salts.
Thermal Decomposition: When heated to high temperatures, durapatite decomposes to form calcium oxide and phosphorus pentoxide.
Ion Exchange Reactions: Durapatite can exchange its calcium ions with other cations in solution, such as sodium or potassium.
Scientific Research Applications
Durapatite has a wide range of scientific research applications:
Comparison with Similar Compounds
Durapatite is often compared with other calcium phosphate compounds, such as:
Tricalcium Phosphate (Ca₃(PO₄)₂): Unlike durapatite, tricalcium phosphate is more soluble in water and is used in resorbable bone grafts.
Fluorapatite (Ca₅(PO₄)₃F): Fluorapatite contains fluoride ions instead of hydroxide ions, making it more resistant to acid dissolution and commonly used in dental applications.
Carbonated Apatite (Ca₁₀(PO₄)₆CO₃): This compound contains carbonate ions and is more similar to natural bone mineral in terms of composition and structure.
Durapatite’s unique combination of biocompatibility, bioactivity, and stability makes it a valuable material in various scientific and industrial applications.
Properties
CAS No. |
1306-06-5 |
|---|---|
Molecular Formula |
CaHO5P-4 |
Molecular Weight |
152.06 g/mol |
IUPAC Name |
pentacalcium;hydroxide;triphosphate |
InChI |
InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
SNEQGKNGRFIHGW-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ca] |
Color/Form |
Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |
density |
Density: 3.1 to 3.2 /Apatite/ |
Key on ui other cas no. |
12167-74-7 1306-06-5 |
physical_description |
NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |
Related CAS |
10103-46-5 (Parent) |
solubility |
Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |
Synonyms |
Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Hydroxyapatite (HA) closely mimics the mineral component of natural bone. This similarity allows it to integrate with bone tissue, creating a strong bond. This bond facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, leading to new bone growth.
ANone: [, ] Yes, particle size plays a crucial role. Studies have shown that nano-sized this compound particles (nHA) are more effective in promoting bone regeneration compared to larger particles. This is likely due to their larger surface area, which allows for increased interaction with surrounding cells and body fluids.
ANone: [, ] Yes, the biocompatibility and osteoconductive properties of HA make it a promising candidate for drug delivery systems targeting bone tissue. Research has focused on loading HA with various drugs, including antibiotics and anti-cancer agents, for controlled release directly at the site of bone defects or diseases.
ANone: The molecular formula for this compound is Ca10(PO4)6(OH)2. It has a molecular weight of 502.31 g/mol.
ANone: [, , , ] Several techniques are employed to characterize HA, including:
ANone: [, , ] Yes, HA is highly biocompatible, meaning it does not elicit a toxic or immunogenic response when implanted in the body. This property, coupled with its similarity to natural bone mineral, makes HA a suitable material for various medical applications, including bone grafts, coatings for implants, and drug delivery systems.
ANone: [, ] Studies utilizing Simulated Body Fluid (SBF), which mimics the ion concentration of human blood plasma, have shown that HA exhibits excellent bioactivity. When immersed in SBF, HA promotes the formation of a bone-like apatite layer on its surface, further confirming its biocompatibility and potential for bone tissue engineering applications.
ANone: [] Yes, while primarily known for its bioactivity, HA can also function as a catalyst in certain chemical reactions. For instance, it has been explored as a catalyst support for the oxidation of cyclohexanol to adipic acid, a key precursor for nylon production.
ANone: [] Several factors can impact HA's catalytic performance, including:
ANone: [] Computational techniques play a vital role in understanding and predicting the properties and behavior of HA. For instance, molecular dynamics simulations can be used to investigate the interaction of HA with water molecules or proteins at the atomic level, providing insights into its bioactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
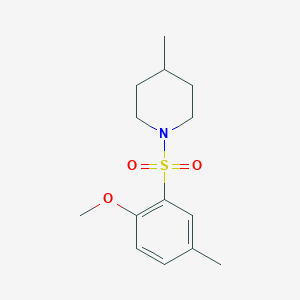


![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
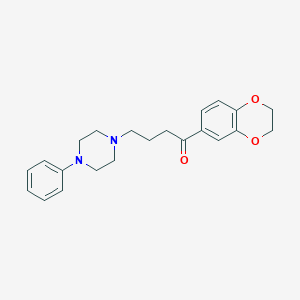
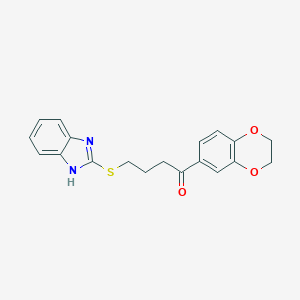
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
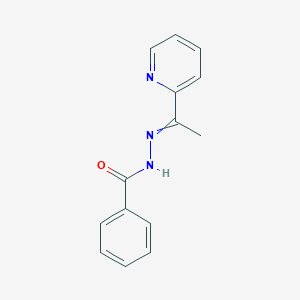
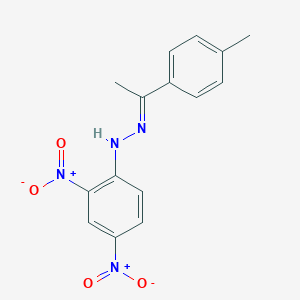
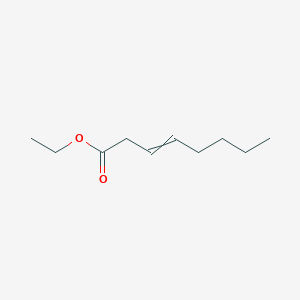
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)
